6-Cyclopropyl-5-methylpyrimidin-4(1H)-one
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Overview
Description
6-Cyclopropyl-5-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 6-position and a methyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of cyclopropylamine with a suitable β-ketoester, followed by cyclization and subsequent methylation.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. The process may include steps like solvent extraction, crystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-5-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-5-ethylpyrimidin-4(1H)-one
- 6-Cyclopropyl-5-phenylpyrimidin-4(1H)-one
- 6-Cyclopropyl-5-methylpyrimidin-2(1H)-one
Uniqueness
6-Cyclopropyl-5-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group may impart distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
21741-39-9 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-cyclopropyl-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O/c1-5-7(6-2-3-6)9-4-10-8(5)11/h4,6H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
OZGRATZTUWTAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CNC1=O)C2CC2 |
Origin of Product |
United States |
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